molecular formula C6H8BrN3O B13565404 4-bromo-1-propyl-1H-1,2,3-Triazole-5-carboxaldehyde

4-bromo-1-propyl-1H-1,2,3-Triazole-5-carboxaldehyde

Cat. No.: B13565404
M. Wt: 218.05 g/mol
InChI Key: QXNYQUWJPQGILQ-UHFFFAOYSA-N
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Description

4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the 4-position, a propyl group at the 1-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of 1-propyl-1H-1,2,3-triazole: This intermediate is synthesized by reacting propyl azide with an alkyne in the presence of a copper(I) catalyst.

    Bromination: The 1-propyl-1H-1,2,3-triazole is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).

    Formylation: Finally, the brominated triazole is subjected to formylation to introduce the aldehyde group at the 5-position, typically using a formylating reagent like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-bromo-1-propyl-1H-1,2,3-triazole-5-carboxylic acid.

    Reduction: 4-bromo-1-propyl-1H-1,2,3-triazole-5-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential antiviral, antibacterial, and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and photostabilizers.

    Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological systems.

    Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The triazole ring can coordinate with metal ions, influencing the compound’s biological activity. The bromine and aldehyde groups can also participate in various interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
  • 4-bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
  • 4-bromo-1-butyl-1H-1,2,3-triazole-5-carbaldehyde

Uniqueness

4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group at the 1-position provides a balance between hydrophobicity and steric effects, making it a versatile intermediate for further functionalization. The presence of the bromine atom and aldehyde group allows for diverse chemical modifications, enhancing its utility in various research applications.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

5-bromo-3-propyltriazole-4-carbaldehyde

InChI

InChI=1S/C6H8BrN3O/c1-2-3-10-5(4-11)6(7)8-9-10/h4H,2-3H2,1H3

InChI Key

QXNYQUWJPQGILQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=N1)Br)C=O

Origin of Product

United States

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